(3-Methyl-1,2,4-thiadiazol-5-yl)(4-phenethylpiperazin-1-yl)methanone
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Overview
Description
The compound “(3-Methyl-1,2,4-thiadiazol-5-yl)(4-phenethylpiperazin-1-yl)methanone” is a derivative of 1,3,4-thiadiazole . The 1,3,4-thiadiazole nucleus is a common and integral feature of a variety of natural products and medicinal agents . It exhibits a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives involves various structural modifications on the thiadiazole nucleus . The thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system . Many drugs containing the 1,3,4-thiadiazole nucleus are available in the market .Molecular Structure Analysis
The molecular structure of a compound is responsible for various pharmacological activities . The 1,3,4-thiadiazole moiety is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system . They occur in four isomeric forms in nature viz. 1,2,3-thiadiazole; 1,2,5-thiadiazole; 1,2,4-thiadiazole; and 1,3,4-thiadiazole .Chemical Reactions Analysis
The chemical reactions of 1,3,4-thiadiazole derivatives involve various structural modifications on the thiadiazole nucleus . The position of electron-donating groups did not significantly affect the potency .Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-thiadiazole derivatives can be determined by various methods such as IR spectroscopy, NMR spectroscopy, and LC-MS .Scientific Research Applications
Synthesis and Spectral Characterization
- Novel compounds including (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone and its derivatives were synthesized and characterized, indicating the potential for diverse biological activities based on their structural features (Shahana & Yardily, 2020).
Antimicrobial Applications
- The synthesis of formazans from Mannich base derivatives of thiadiazole demonstrated moderate antimicrobial activity against various bacterial and fungal strains, showcasing the utility of thiadiazole derivatives in developing new antimicrobial agents (Sah, Bidawat, Seth, & Gharu, 2014).
Anticoronavirus and Antitumoral Activity
- A study discovered derivatives of thiadiazine with promising in vitro anticoronavirus and antitumoral activity. This highlights the potential of thiadiazole and related compounds in the development of antiviral and anticancer therapies (Jilloju, Persoons, Kurapati, Schols, de Jonghe, Daelemans, & Vedula, 2021).
Mechanism of Action
Target of Action
It’s known that 1,3,4-thiadiazole derivatives, which (3-methyl-1,2,4-thiadiazol-5-yl)(4-phenethylpiperazin-1-yl)methanone is a part of, have the ability to disrupt processes related to dna replication . This permits them to inhibit replication of both bacterial and cancer cells .
Mode of Action
It can be inferred from the properties of 1,3,4-thiadiazole derivatives that these compounds interact with their targets by disrupting dna replication processes . This interaction results in the inhibition of replication in both bacterial and cancer cells .
Biochemical Pathways
Based on the known effects of 1,3,4-thiadiazole derivatives, it can be inferred that the compound may affect pathways related to dna replication . The downstream effects of this disruption could include inhibited growth and proliferation of bacterial and cancer cells .
Result of Action
Based on the known effects of 1,3,4-thiadiazole derivatives, it can be inferred that the compound’s action results in the disruption of dna replication processes, leading to inhibited growth and proliferation of bacterial and cancer cells .
Action Environment
It’s known that the 1,2,3-thiadiazole ring is sensitive to the action of bases , which suggests that the compound’s action could be influenced by the pH of its environment.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(3-methyl-1,2,4-thiadiazol-5-yl)-[4-(2-phenylethyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4OS/c1-13-17-15(22-18-13)16(21)20-11-9-19(10-12-20)8-7-14-5-3-2-4-6-14/h2-6H,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PATYIYVUECLKEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)C(=O)N2CCN(CC2)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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